molecular formula C6H7N3OS B12908252 2-(Furan-3-ylmethylene)hydrazinecarbothioamide

2-(Furan-3-ylmethylene)hydrazinecarbothioamide

Katalognummer: B12908252
Molekulargewicht: 169.21 g/mol
InChI-Schlüssel: RTJXLNJDADTMRV-FPYGCLRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-3-ylmethylene)hydrazinecarbothioamide is an organic compound characterized by the presence of a furan ring attached to a hydrazinecarbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-3-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Furan-3-carbaldehyde+ThiosemicarbazideThis compound\text{Furan-3-carbaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} Furan-3-carbaldehyde+Thiosemicarbazide→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-3-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbothioamide group into different functional groups.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(Furan-3-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Furan-3-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways within the cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Furan-2-ylmethylene)hydrazinecarbothioamide: Similar structure but with the furan ring attached at a different position.

    2-(Thiophen-3-ylmethylene)hydrazinecarbothioamide: Contains a thiophene ring instead of a furan ring.

    2-(Pyridin-3-ylmethylene)hydrazinecarbothioamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(Furan-3-ylmethylene)hydrazinecarbothioamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C6H7N3OS

Molekulargewicht

169.21 g/mol

IUPAC-Name

[(E)-furan-3-ylmethylideneamino]thiourea

InChI

InChI=1S/C6H7N3OS/c7-6(11)9-8-3-5-1-2-10-4-5/h1-4H,(H3,7,9,11)/b8-3+

InChI-Schlüssel

RTJXLNJDADTMRV-FPYGCLRLSA-N

Isomerische SMILES

C1=COC=C1/C=N/NC(=S)N

Kanonische SMILES

C1=COC=C1C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.